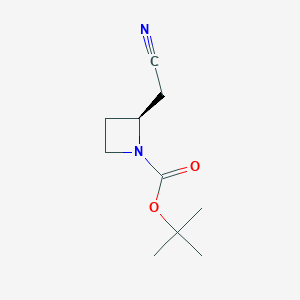

(S)-tert-Butyl2-(cyanomethyl)azetidine-1-carboxylate

CAS No.: 228868-28-8

Cat. No.: VC11698015

Molecular Formula: C10H16N2O2

Molecular Weight: 196.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 228868-28-8 |

|---|---|

| Molecular Formula | C10H16N2O2 |

| Molecular Weight | 196.25 g/mol |

| IUPAC Name | tert-butyl (2S)-2-(cyanomethyl)azetidine-1-carboxylate |

| Standard InChI | InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-7-5-8(12)4-6-11/h8H,4-5,7H2,1-3H3/t8-/m1/s1 |

| Standard InChI Key | JCFPLUGJQHTYDQ-MRVPVSSYSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H]1CC#N |

| SMILES | CC(C)(C)OC(=O)N1CCC1CC#N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC1CC#N |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound belongs to the azetidine class of four-membered nitrogen heterocycles. Its IUPAC name, tert-butyl (2S)-2-(cyanomethyl)azetidine-1-carboxylate, reflects three key structural elements:

-

A strained azetidine ring with a stereogenic center at the C2 position .

-

A cyanomethyl (-CH2CN) group attached to C2, introducing electron-withdrawing character and reactivity toward nucleophilic additions .

-

A tert-butoxycarbonyl (Boc) protecting group at N1, enhancing solubility in organic solvents and stability during synthetic transformations .

The (S)-configuration at C2 is critical for its biological activity, as enantiomeric purity often dictates binding affinity in kinase inhibitors .

NMR Spectroscopy

The NMR spectrum of the related intermediate tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4) reveals distinct signals for the Boc group (δ 1.40 ppm, singlet), azetidine protons (δ 3.76–4.55 ppm, multiplet), and hydroxyl proton (δ 4.51–4.55 ppm) . For the target compound, the cyanomethyl group is expected to appear as a triplet near δ 2.6–3.0 ppm due to coupling with adjacent methylene protons .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular formula , with an exact mass of 196.121177757 Da . The presence of a nitrile group () contributes to a characteristic fragmentation pattern at m/z 41 and 68.

Computational Descriptors

-

XLogP3: 1, indicating moderate lipophilicity suitable for membrane permeability .

-

Hydrogen Bond Acceptors: 3 (two carbonyl oxygens, one nitrile nitrogen) .

-

Rotatable Bonds: 3, primarily from the Boc group and cyanomethyl side chain .

Synthetic Methodologies

Green Oxidation in Microchannel Reactors

A pivotal advancement in synthesizing azetidine intermediates involves the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4) to tert-butyl 3-oxoazetidine-1-carboxylate (V-5) using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and in a microchannel reactor . This method achieves a 91% yield under optimized conditions ( to , 20 min residence time), minimizing byproducts and energy consumption compared to batch reactors .

Stereochemical Control

Enantioselective synthesis remains challenging due to the azetidine ring’s rigidity. Asymmetric hydrogenation of prochiral enamines or diastereomeric crystallization using tartaric acid derivatives are employed to achieve >98% enantiomeric excess (ee) .

Industrial Applications in Drug Development

Role in Baricitinib Synthesis

Baricitinib, a JAK1/JAK2 inhibitor for rheumatoid arthritis, incorporates a 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety derived from (S)-tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate . The synthetic route involves:

-

Deprotection of the Boc group using trifluoroacetic acid.

-

Sulfonylation with ethanesulfonyl chloride.

-

Palladium-catalyzed cross-coupling to append the pyrrolopyrazine core .

Advantages Over Compounding Approaches

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume